molecular formula C21H24ClN3O B2950762 N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide CAS No. 2034308-43-3

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide

Cat. No.: B2950762
CAS No.: 2034308-43-3
M. Wt: 369.89
InChI Key: UGYLCLYKXXDHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine-1-carboxamide core linked to a 4-chlorobenzyl group and a 3,4-dihydroisoquinoline moiety. This compound is structurally designed to leverage the dihydroisoquinoline scaffold, which is associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-19-7-5-16(6-8-19)13-23-21(26)25-12-10-20(15-25)24-11-9-17-3-1-2-4-18(17)14-24/h1-8,20H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYLCLYKXXDHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the dihydroisoquinoline intermediate.

    Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine carboxamide through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions in biological systems.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound’s structure suggests it could modulate receptor activity or inhibit enzyme function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following table highlights key structural differences between the target compound and similar derivatives:

Compound Name Core Structure Key Substituents Biological Relevance (if available) Source
N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide (Target Compound) Pyrrolidine-1-carboxamide 4-chlorobenzyl, dihydroisoquinoline Hypothesized PRMT5 inhibition (inferred) Synthetic derivatives
EPZ015866 Hydroxypropyl-linked benzamide 2-hydroxypropyl, dihydroisoquinoline PRMT5 inhibitor; inhibits osteoclast differentiation
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(piperazin-1-yl)benzamide Benzamide with piperazine Piperazinyl, hydroxypropyl Likely CNS-targeted (inferred from piperazine)
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide Benzamide with pyrrolidine Pyrrolidinyl, hydroxypropyl Enhanced solubility via polar groups
Key Observations:
  • Hydrophobic vs. Polar Groups : The 4-chlorobenzyl group in the target compound contrasts with the hydroxypropyl or piperazinyl groups in analogs. This difference may influence pharmacokinetics; chlorobenzyl enhances lipophilicity, while hydroxypropyl improves aqueous solubility .
  • Dihydroisoquinoline Scaffold: All compounds retain the dihydroisoquinoline moiety, suggesting a shared mechanism of action, such as PRMT5 inhibition (as seen with EPZ015866) .

Molecular Docking and Binding Affinity

Using Glide docking software (), the target compound’s 4-chlorobenzyl group is predicted to form van der Waals interactions with PRMT5’s hydrophobic regions, while the dihydroisoquinoline nitrogen may hydrogen-bond with catalytic residues. Comparatively, EPZ015866’s hydroxypropyl group likely engages in polar interactions, explaining its higher potency in cellular assays .

Biological Activity

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by:

  • A pyrrolidine backbone.
  • A dihydroisoquinoline moiety, known for its role in modulating various biological pathways.
  • A chlorobenzyl substituent which may enhance its interaction with biological targets.

Inhibition of Protein-Protein Interactions

The dihydroisoquinoline component is believed to disrupt specific protein-protein interactions, which is a promising strategy for developing therapeutic agents targeting cancer and inflammatory diseases. This mechanism is crucial as it can lead to the modulation of signaling pathways involved in tumor growth and metastasis.

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features exhibit notable anticancer properties. For instance, compounds derived from thiazolo[4,5-d]pyrimidine and isoquinoline have been documented to possess anticancer and anti-inflammatory activities. The unique combination of functional groups in this compound may confer distinct pharmacological properties that warrant further investigation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialPotential activity against bacterial strains

Case Study 1: Anticancer Properties

In a study evaluating the efficacy of similar compounds on colorectal cancer cells (SW480 and HCT116), it was found that certain derivatives exhibited IC50 values as low as 0.12 µM. This suggests a strong potential for this compound in inhibiting tumor growth .

Case Study 2: Protein Interaction Inhibition

Research on compounds with similar isoquinoline structures revealed their ability to inhibit key protein interactions involved in Wnt signaling pathways, critical for cancer progression. Such findings highlight the importance of exploring this compound for its potential to disrupt these interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.